molecular formula C15H16N2 B2904778 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline CAS No. 246247-91-6

2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline

Cat. No.: B2904778
CAS No.: 246247-91-6
M. Wt: 224.307
InChI Key: SRFSVLGXQUCGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)aniline is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a dihydroisoquinoline moiety linked to an aniline group, making it a valuable scaffold for the development of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline typically involves the reaction of an appropriate aniline derivative with a dihydroisoquinoline precursor. One common method involves the use of 2-alkynylanilines and ketones under Brønsted acid-mediated or Lewis acid-catalyzed conditions. For example, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-2(1H)-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.

    Medicine: Investigated for its potential as a lead compound in drug development, particularly for antifungal and anticancer agents.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydroisoquinolin-2(1H)-yl)aniline is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile scaffold for the development of new pharmacologically active compounds .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c16-14-7-3-4-8-15(14)17-10-9-12-5-1-2-6-13(12)11-17/h1-8H,9-11,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFSVLGXQUCGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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